molecular formula C8H9BrIN B6211074 3-bromo-4-iodo-N,N-dimethylaniline CAS No. 1369904-13-1

3-bromo-4-iodo-N,N-dimethylaniline

Cat. No.: B6211074
CAS No.: 1369904-13-1
M. Wt: 326
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Description

3-bromo-4-iodo-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom at the third position, an iodine atom at the fourth position, and a dimethylamino group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-iodo-N,N-dimethylaniline typically involves multi-step reactions starting from aniline. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-iodo-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substituted Anilines: Products with different substituents replacing the bromine or iodine atoms.

    Biaryl Compounds: Products formed through coupling reactions.

Scientific Research Applications

3-bromo-4-iodo-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-4-iodo-N,N-dimethylaniline involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine and iodine atoms can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with other molecules .

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N,N-dimethylaniline: Similar structure but lacks the iodine atom.

    3-iodo-N,N-dimethylaniline: Similar structure but lacks the bromine atom.

    N,N-dimethylaniline: Lacks both bromine and iodine atoms.

Uniqueness

3-bromo-4-iodo-N,N-dimethylaniline is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and potential for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .

Properties

CAS No.

1369904-13-1

Molecular Formula

C8H9BrIN

Molecular Weight

326

Purity

95

Origin of Product

United States

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